N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.
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Scientific Research Applications
Antiulcer and Antisecretory Activities
A series of compounds including N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenylacetamide have been synthesized and tested for their antiulcer activities. Some derivatives showed significant pharmacological activities as histamine H2-receptor antagonists, exhibiting potent antisecretory and cytoprotective activity. These findings suggest potential therapeutic applications in managing gastric ulcers and related gastrointestinal disorders (Katsura et al., 1992).
Antiviral Activity
Compounds structurally related to this compound have been designed and synthesized to test as antirhinovirus agents. These compounds showed promising results in the inhibition of human rhinovirus, indicating potential applications in treating common cold and other viral respiratory infections (Hamdouchi et al., 1999).
Inhibition of Glutaminase
A series of analogs, including this compound derivatives, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrated significant efficacy in attenuating the growth of human lymphoma cells in vitro and in vivo models, highlighting their potential in cancer therapy (Shukla et al., 2012).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, closely related to this compound, have been synthesized and characterized. These complexes demonstrated significant antioxidant activity in vitro, suggesting potential applications in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial Activity
Compounds including this compound derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a range of bacterial and fungal pathogens, indicating potential for the development of new antimicrobial agents (Ch, 2022).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, involved in numerous biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target protein . This can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected . These could include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, the effects could be diverse, potentially leading to changes in cell signaling, gene expression, enzyme activity, and more .
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-14-19-9-10-24(14)17-12-16(22-13-23-17)20-7-8-21-18(25)11-15-5-3-2-4-6-15/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQNUYVCNSWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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